3-Ethyl-2-oxaspiro[4.4]nonan-1-one
Description
Structural Classification and Nomenclature within Spirocyclic Lactones
3-Ethyl-2-oxaspiro[4.4]nonan-1-one is classified as a heterocyclic spiro compound. cambridgescholars.com Specifically, it is a spirocyclic γ-lactone. Lactones are cyclic esters derived from hydroxy carboxylic acids, and the γ- (gamma) designation indicates a five-membered ring containing the ester group. iupac.org The "spiro" nature of the molecule arises from the fusion of two rings at a single shared carbon atom, known as the spiro atom. e-bookshelf.de
The systematic naming of spiro compounds follows specific rules established by the International Union of Pure and Applied Chemistry (IUPAC). vedantu.com The name "this compound" can be deconstructed to understand the molecule's precise structure.
IUPAC Nomenclature Breakdown
| Component | Meaning |
|---|---|
| spiro | Indicates a spirocyclic compound with one shared atom between rings. wikipedia.org |
| [4.4] | Denotes the number of carbon atoms in each ring, excluding the central spiro atom. The numbers are listed in ascending order and separated by a period. In this case, both rings are five-membered. qmul.ac.uk |
| nonan | The parent alkane name is derived from the total number of atoms in both rings, including the spiro atom (4 + 4 + 1 = 9). |
| 2-oxa | A prefix indicating that a carbon atom at position 2 of the spirocyclic system has been replaced by an oxygen atom. vedantu.com |
| -1-one | A suffix indicating a ketone (carbonyl group) at position 1. The combination of "2-oxa" and "-1-one" on adjacent positions defines the lactone (cyclic ester) functional group. |
| 3-Ethyl | Indicates an ethyl substituent (-CH₂CH₃) is attached to position 3 of the ring system. |
| Numbering | IUPAC rules dictate that numbering begins in the smaller ring (in this case, the rings are of equal size) at an atom adjacent to the spiro atom and proceeds around that ring before continuing to the second ring. qmul.ac.uk The presence of the heteroatom and carbonyl group dictates the specific numbering sequence to give them the lowest possible locants. |
Historical Context of Spirocyclic Systems in Organic Chemistry
The study of spirocyclic compounds dates back to 1900, when the German chemist and Nobel laureate Adolf von Baeyer first synthesized and named a "spirane". e-bookshelf.dewikipedia.org His initial work laid the foundation for the nomenclature of these unique bicyclic systems. cambridgescholars.com For much of the 20th century, interest in spirocycles grew steadily, with research covering a wide range of fields from organic and medicinal chemistry to materials science. e-bookshelf.de The inherent three-dimensionality and structural rigidity conferred by the spiro center presented both a synthetic challenge and an opportunity for creating novel molecular shapes that were distinct from more common "flat" aromatic systems. nih.gov This unique architecture often leads to interesting physical and biological properties, driving continued efforts to develop new synthetic methods for their construction. researchgate.net
Significance of the 2-Oxaspiro[4.4]nonane Scaffold in Contemporary Research
The 2-oxaspiro[4.4]nonane scaffold, which forms the core of this compound, is a significant motif in modern chemical research, particularly in medicinal chemistry and natural product synthesis. The spirolactone moiety is a structural core in numerous natural products and bioactive compounds that exhibit a wide array of pharmacological properties. nih.gov
The key advantages of spirocyclic scaffolds include:
Three-Dimensionality : The rigid, non-planar structure allows for a better exploration of three-dimensional chemical space, which can lead to improved binding affinity and selectivity for biological targets like enzymes and receptors. bldpharm.com
Novelty and Patentability : The unique architecture of spirocycles provides structural novelty, which is crucial in the design of new drugs and proprietary chemical entities. e-bookshelf.de
Modulation of Physicochemical Properties : Incorporating a spiro center can improve important drug-like properties such as solubility and metabolic stability while reducing molecular planarity. bldpharm.com
While research on the exact 3-ethyl substituted compound is not widely published, related azaspiro[4.4]nonane derivatives are found in alkaloids with potent antiproliferative activities and have been developed as inhibitors of hepatitis C virus. nih.gov Furthermore, various spiro compounds are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. taylorandfrancis.com The 2,7-dioxaspiro[4.4]nonane-1,6-dione scaffold, for example, is found in a number of unique bioactive natural products and has been the target of synthetic efforts. mdpi.com This body of research highlights the therapeutic potential inherent in the spiro[4.4]nonane framework, suggesting that the 2-oxaspiro[4.4]nonane scaffold is a promising template for the development of new bioactive molecules.
Current Research Gaps and Future Perspectives for this compound Studies
A comprehensive review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While the broader classes of spirolactones and the spiro[4.4]nonane scaffold are well-explored, this particular substituted derivative remains largely uncharacterized. This lack of specific data presents a clear opportunity for future investigation.
Future research efforts could be directed toward several key areas:
Stereoselective Synthesis : The spiro atom and the carbon at position 3 (bearing the ethyl group) are potential stereocenters. A primary research goal would be to develop novel, efficient, and stereoselective synthetic routes to access different stereoisomers of the compound. Asymmetric synthesis of spirocycles is a demanding but important task for organic chemists. e-bookshelf.de
Structural and Spectroscopic Analysis : There is a need for detailed characterization of the molecule's properties. This would involve comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) and X-ray crystallography to definitively determine its three-dimensional structure and stereochemistry.
Exploration of Chemical Reactivity : Investigating the reactivity of the lactone ring and the susceptibility of the spirocyclic framework to rearrangement or ring-opening reactions would provide fundamental chemical knowledge and could open pathways to new derivatives.
Biological Screening and Drug Discovery : Given the wide range of biological activities associated with spirolactone-containing compounds, this compound and its derivatives should be screened for potential pharmacological activities, such as anticancer, antimicrobial, antiviral, or enzyme inhibitory effects. nih.govtaylorandfrancis.com The inherent three-dimensionality of the scaffold makes it an attractive candidate for inclusion in drug discovery screening libraries. researchgate.net
Addressing these research gaps will not only contribute to the fundamental understanding of this specific molecule but also expand the broader knowledge base of spirocyclic systems, potentially unlocking new applications in medicine and materials science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
65757-11-1 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-ethyl-2-oxaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C10H16O2/c1-2-8-7-10(9(11)12-8)5-3-4-6-10/h8H,2-7H2,1H3 |
InChI Key |
CDDCQHGDBLKBQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2(CCCC2)C(=O)O1 |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations Involving 3 Ethyl 2 Oxaspiro 4.4 Nonan 1 One
Mechanistic Pathways of Key Spirocyclization Reactions
The formation of the 2-oxaspiro[4.4]nonan-1-one core, particularly with substitution at the 3-position, can be achieved through several synthetic strategies. A primary and fundamental route involves the intramolecular cyclization of a corresponding γ-hydroxy carboxylic acid. This process, a type of intramolecular esterification or lactonization, is typically promoted by heat or acid catalysis. tutorchase.com The mechanism involves protonation of the carboxylic acid's carbonyl group, enhancing its electrophilicity. The distal hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent loss of a water molecule yields the cyclic ester, or lactone. tutorchase.com
More advanced and selective methods for γ-lactonization have been developed, some of which could be applied to the synthesis of 3-Ethyl-2-oxaspiro[4.4]nonan-1-one. These include metal-catalyzed C-H activation/oxidation reactions. For instance, manganese and iron complexes have been shown to catalyze the site- and stereoselective γ-lactonization of unactivated primary C-H bonds in carboxylic acid substrates. acs.orgnih.govacs.org The proposed mechanism for these transformations often involves the formation of a high-valent metal-oxo species. nih.govacs.org This species can then abstract a hydrogen atom from the γ-carbon of the substrate, which is directed by coordination to the metal center via its carboxylate group. The resulting carbon radical can then undergo a rebound with either a hydroxyl or carboxylate ligand to form the lactone. acs.orgnih.govacs.org
Another potential pathway for the formation of the spiro[4.4]nonane lactone system is through a [3+2] cycloaddition reaction. While specific examples for this compound are not prevalent in the literature, this approach has been successfully employed for the synthesis of related spiro-heterocyclic systems.
Stereochemical Control and Regioselectivity in Spirocyclic Lactone Formation
The generation of stereocenters during the formation of this compound is a critical aspect of its synthesis, particularly when aiming for specific stereoisomers. The spirocyclic nature of the molecule introduces a defined three-dimensional architecture, and the substituent at the 3-position can exist in different spatial orientations relative to the spiro center.
During intramolecular cyclization of a precursor γ-hydroxy carboxylic acid, the stereochemistry of the final product is often dictated by the existing stereocenters in the starting material. The transition state of the cyclization will adopt a conformation that minimizes steric interactions, leading to a preferred diastereomer.
In catalyst-controlled reactions, the chirality of the catalyst can direct the stereochemical outcome of the lactonization. Chiral manganese catalysts, for example, have been demonstrated to achieve high levels of diastereoselectivity in the γ-lactonization of methyl groups in gem-dimethyl structural units of cyclic carboxylic acids. nih.govresearchgate.net This control is exerted through the chiral environment created by the catalyst's ligands, which influences the trajectory of the C-H activation and subsequent cyclization steps.
Furthermore, in reactions such as bromolactonization of α-allyl carboxylic acids to form α-spiro-γ-lactones, chiral bifunctional sulfide (B99878) catalysts have been employed to achieve high enantioselectivity. nii.ac.jpacs.org This highlights the potential for catalyst-based strategies to control the stereochemistry at the spiro center and adjacent positions. The regioselectivity of such reactions is also a key consideration, ensuring the formation of the desired γ-lactone over other possible ring sizes.
Derivatization Strategies and Reactivity Profiles of the Spiro[4.4]nonane System
The 2-oxaspiro[4.4]nonan-1-one scaffold possesses two primary sites for chemical modification: the lactone functional group and the spirocyclic hydrocarbon framework. The reactivity of the lactone is characterized by the electrophilic nature of its carbonyl carbon. youtube.com This makes it susceptible to attack by a variety of nucleophiles.
Reactions at the Lactone Carbonyl:
Ring-Opening Reactions: Strong nucleophiles, such as Grignard reagents or organolithium compounds, can attack the carbonyl carbon, leading to the ring-opening of the lactone. This would initially form a ketone and an alcohol, which could potentially be followed by further reaction depending on the stoichiometry of the nucleophile.
Reduction: The lactone can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Aminolysis/Ammonolysis: Reaction with amines or ammonia (B1221849) can lead to ring-opening and the formation of amides.
The enolate of the lactone can also serve as a nucleophile in SN2 reactions, allowing for alkylation at the α-position (the carbon adjacent to the carbonyl group). youtube.com The planarity of the enolate intermediate means that the electrophile can approach from two different faces, potentially leading to a mixture of diastereomers if a new stereocenter is formed. youtube.com
Derivatization of the hydrocarbon portion of the spiro[4.4]nonane system would typically require more forcing conditions and would depend on the specific location targeted for functionalization.
Intramolecular Rearrangements and Ring Transformations
The spiro[4.4]nonane ring system, while generally stable, can undergo intramolecular rearrangements under certain conditions, leading to the formation of new cyclic structures. These transformations can include ring-expansion and ring-contraction reactions. wikipedia.orgnih.gov
For instance, electrophilic opening of a spiro-cyclopropanecarboxylated sugar, a related spirocyclic system, has been shown to lead to either ring-contraction or ring-expansion depending on the substrate and protecting groups. nih.gov While not directly involving a lactone, this demonstrates the potential for skeletal rearrangements in spirocyclic compounds.
Frustrated Lewis pairs have been shown to effect the ring-opening of δ-valerolactone and the ring-contraction of lactide. rsc.org The application of such reagents to this compound could potentially lead to interesting and synthetically useful transformations.
Furthermore, cascade reactions, such as the Beckwith-Dowd ring expansion/cyclization, have been utilized to synthesize spirocyclic γ-lactones, indicating that ring expansion methodologies can be a viable route to such structures. wikipedia.org The thermochemistry of lactone ring-opening and subsequent decarboxylation has also been studied, providing insight into the energetic favorability of such processes, which often require catalysis at elevated temperatures. mdpi.com
Biological Activities and Mechanistic Investigations of 3 Ethyl 2 Oxaspiro 4.4 Nonan 1 One and Analogous Spirocyclic Lactones
Potential Anti-inflammatory Activities and Associated Signaling Pathways
Spirocyclic lactones have demonstrated potential as anti-inflammatory agents. For instance, certain limonoids featuring a [4.4.0] spirocyclic lactone moiety have been shown to inhibit the production of nitric oxide (NO) in cellular models of inflammation. nih.gov Specifically, in RAW264.7 cells stimulated with lipopolysaccharide (LPS), these compounds reduced NO production by 25.89% and 37.13% at concentrations of 25 µM and 50 µM, respectively. nih.gov The inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) expression is a key mechanism underlying the anti-inflammatory and anticancer activities of many terpenoid lactones. mdpi.com
Antiviral Effects and Related Biological Mechanisms
Certain naturally occurring spirocyclic lactones have exhibited antiviral properties. nih.gov For example, Hyperolactones A and C, isolated from the plant Hypericum chainens, have displayed antiviral activity. nih.gov While the specific mechanisms of action for many spirocyclic lactones are still under investigation, their ability to interfere with viral replication or entry into host cells is a key area of research.
In Vitro Anticancer and Antiproliferative Activities
The anticancer and antiproliferative activities of spirocyclic lactones are well-documented. researchgate.netmdpi.com An initial structure-activity relationship (SAR) analysis of a synthesized spirocycle library revealed that the presence of heteroaryl groups, particularly the 4-benzo[c] researchgate.netmdpi.comgoogle.comthiadiazolyl group, was crucial for enhancing cytotoxicity and exhibited the highest antiproliferative activity among the tested compounds. researchgate.net Terpenoid lactones, a class that includes some spirocyclic structures, are known for their cytotoxic activities. mdpi.com For example, loliolide (B148988) and isololiolide (B3425027) have shown inhibitory effects on human colon cancer cell lines (HCT116 and DLD1) with IC50 values in the millimolar range. mdpi.com The proposed mechanism for the anticancer effects of many terpenoid lactones involves the inhibition of NF-κB expression. mdpi.com
Modulation of Specific Molecular Targets (e.g., 5-HT Receptor 7) and Their Implications
Derivatives of 2-oxaspiro[4.4]nonan-1-one have been identified as modulators of the 5-hydroxytryptamine receptor 7 (5-HT7). google.com The 5-HT7 receptor, a G protein-coupled receptor, is implicated in a variety of physiological processes and medical conditions, including circadian rhythms, depression, and schizophrenia. google.comnih.gov Modulation of 5-HT7 receptor activity can influence intracellular cyclic AMP (cAMP) levels. google.com The activation of the 5-HT7 receptor can also stimulate the extracellular signal-related kinase (ERK) pathway, which may have implications for hippocampal function and depression. nih.gov The strategic design of spirocyclic scaffolds that can directly interact with such biological targets is a growing area in medicinal chemistry. researchgate.net The modulation of the 5-HT7 receptor by these compounds could have therapeutic potential for a range of central nervous system disorders. mdpi.com
Antimicrobial Properties against Fungal, Bacterial, and Yeast Pathogens
Spirocyclic lactones and related compounds have demonstrated a broad spectrum of antimicrobial activities. bsmiab.orgresearchgate.net For instance, fused- and spiro-β-lactone-lactam systems have been shown to exhibit weak antibacterial activity. rsc.org Some naturally occurring [4.4.0] spirocyclic lactones, such as penicillactones A-C, have shown promise as leads for the development of new antibiotics. nih.gov The antimicrobial action of lactones is often linked to their lipophilicity and low polarity, which allows them to disrupt the cytoplasmic membrane of microorganisms, affecting its structure, integrity, and permeability. mdpi.com
With regard to antifungal and anti-yeast activity, certain fungal extracts containing a variety of compounds, have shown efficacy against pathogens like Candida albicans and Aspergillus niger. bsmiab.org Some yeasts themselves can produce antimicrobial compounds that inhibit the growth of pathogenic bacteria. nih.gov For example, Candida intermedia has demonstrated high activity against Staphylococcus aureus and Escherichia coli. nih.gov The mechanisms of action can be varied, with some killer yeasts secreting toxins that inhibit other microorganisms. nih.gov Drimanic sesquiterpene compounds, which can be related to lactones, have also shown potent activity against various yeasts and filamentous fungi. mdpi.com
Table 1: Antimicrobial Activity of Fungal Extracts
| Fungal Extract | Test Microbe | Inhibition Zone (mm) |
|---|---|---|
| Fusarium oxysporum | Staphylococcus aureus (G+ve) | 12 |
| Escherichia coli (G-ve) | 7 | |
| Candida albicans (yeast) | 12 | |
| Aspergillus fumigatus | Staphylococcus aureus (G+ve) | 16 |
| Escherichia coli (G-ve) | 13 | |
| Candida albicans (yeast) | 18 | |
| Penicillium griseofulvum | Staphylococcus aureus (G+ve) | 14 |
| Escherichia coli (G-ve) | 11 | |
| Candida albicans (yeast) | 18 |
Data sourced from a study on the antimicrobial activities of ethyl acetate (B1210297) extracts of three fungal isolates. bsmiab.org
Structure-Activity Relationship (SAR) Studies for Bioactive Spirocyclic Lactones
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of spirocyclic lactones. For a series of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, which are 5-HT7 receptor agents, it was found that the length of the alkyl chain and the nature and position of substituents on the aryl ring significantly influenced affinity for the receptor. nih.gov Specifically, a five-methylene chain was preferred, and polar substituents on the aryl ring were detrimental to affinity, while bulky, apolar groups resulted in high-affinity ligands. nih.gov In another study on a synthesized spirocycle library, the positioning of heteroaryl groups was critical for enhancing cytotoxicity. researchgate.net These studies highlight the importance of the three-dimensional arrangement of functional groups around the spirocyclic core for potent biological activity.
Molecular Interactions with Enzymes and Receptors
The rigid, three-dimensional structure of spirocyclic compounds allows for more effective and specific interactions with the active sites of enzymes and receptors compared to more flexible or planar molecules. researchgate.net This conformational rigidity can lead to better binding affinity and selectivity. researchgate.net Unlike flat aromatic structures, bulky spirocycles are less likely to have off-target interactions, such as intercalation into nucleic acids. researchgate.net The interaction of 5-HT7 receptor modulators based on the 2-oxaspiro[4.4]nonan-1-one scaffold with the receptor is a key example. The 5-HT7 receptor is known to be tightly associated with G proteins, and its activation can trigger downstream signaling cascades involving adenylyl cyclase and ERK. nih.gov The precise molecular interactions, such as hydrogen bonding and hydrophobic interactions, between the spirocyclic lactone and the amino acid residues in the binding pocket of the target protein are critical for its biological effect.
Comparative Biological Profiling with Structurally Related Spirocyclic Compounds
The biological activity of spirocyclic lactones is significantly influenced by their three-dimensional structure, the nature and position of substituents, and the stereochemistry of the chiral centers. While comprehensive comparative studies focusing solely on 3-Ethyl-2-oxaspiro[4.4]nonan-1-one and its immediate analogs are not extensively documented in publicly available literature, a broader examination of structurally related spirocyclic compounds provides valuable insights into the structure-activity relationships (SAR) that likely govern the bioactivity of this class of molecules.
Investigations into various spirocyclic lactone families have revealed key structural features that modulate their biological effects, including antifungal, insecticidal, and anticancer activities. These studies, while not always including this compound, allow for a predictive understanding of how modifications to its structure might impact its biological profile.
One of the critical determinants of bioactivity in γ-lactones is the nature of the alkyl substituent at the α- or γ-position of the lactone ring. For instance, studies on a series of γ-lactones have demonstrated that the length of the alkyl side chain can directly correlate with their antifungal efficacy. Research has shown that as the side chain length increases, the antifungal effects of γ-lactones are intensified. researchgate.net Furthermore, the stereochemistry of these compounds plays a pivotal role, with the (R)-enantiomers of γ-undecalactone and γ-dodecalactone showing greater inhibitory activity against the fungus Aspergillus niger compared to their (S)-forms. researchgate.net
The introduction of unsaturation within the lactone ring or the side chain can also significantly alter biological activity. For example, massoialactone, which possesses an unsaturated δ-lactone ring, exhibits a lower minimum inhibitory concentration (MIC) against certain fungi compared to its saturated counterparts, γ- and δ-decalactones. researchgate.net This suggests that the conformational rigidity or altered electronic properties conferred by the double bond can enhance interaction with biological targets.
In the context of insecticidal activity, compounds with a spirocyclic core similar to this compound have been developed. For example, spiromesifen (B166731), a potent insecticide and miticide, features a 1-oxaspiro[4.4]non-3-en-2-one central unit. nih.gov The biological activity of spiromesifen derivatives is highly dependent on the substituents on the furan (B31954) and phenyl rings, highlighting the importance of peripheral modifications to the core spirocyclic structure. nih.gov
The tables below summarize the comparative biological activities of various structurally related spirocyclic lactones, illustrating the influence of structural modifications on their efficacy.
Table 1: Comparative Antifungal Activity of Structurally Related γ-Lactones
| Compound | Side Chain Length/Feature | Target Organism | Activity | Reference |
| γ-Decalactone | C6 | Aspergillus niger | Moderate | researchgate.net |
| γ-Undecalactone (R)-form | C7 | Aspergillus niger | Higher than (S)-form | researchgate.net |
| γ-Dodecalactone (R)-form | C8 | Aspergillus niger | Higher than (S)-form | researchgate.net |
| Massoialactone | Unsaturated δ-lactone | Fungi | High | researchgate.net |
| Spirolactone | Complex macrolide | Aspergillus species | Profound | biorxiv.org |
Table 2: Comparative Insecticidal and Anticancer Activities of Spirocyclic Compounds
| Compound/Derivative Class | Core Structure | Biological Activity | Key Structural Determinants | Reference |
| Spiromesifen Derivatives | 1-Oxaspiro[4.4]non-3-en-2-one | Insecticidal, Miticidal | Substituents on furan and phenyl rings | nih.gov |
| Spiro[thiazolidinone-isatin] Conjugates | Spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione | Anticancer | Specific aryl and arylidene substitutions | nih.gov |
| 1-Azaspiro[4.4]nonane Derivatives | 1-Azaspiro[4.4]nonane | Antiproliferative | Polycyclic core of Cephalotaxus alkaloids | nih.gov |
Applications in Organic Synthesis and Drug Discovery Research
Utility as a Building Block for the Synthesis of Complex Molecules and Natural Products
While direct applications of 3-Ethyl-2-oxaspiro[4.4]nonan-1-one are not extensively documented, the core 2-oxaspiro[4.4]nonan-1-one scaffold is recognized as a valuable intermediate. For example, samarium(II) iodide-promoted cyclizations of unsaturated aldehydes have been employed to construct this spirocyclic lactone system. acs.org This methodology allows for the creation of three new stereocenters with high diastereoselectivity. acs.org Once formed, the spirocyclic lactone can undergo ring-opening reactions to yield highly functionalized cyclopentane (B165970) derivatives, demonstrating its utility as a precursor to complex acyclic structures. acs.org
The synthesis of the broader 1-azaspiro[4.4]nonane skeleton, a nitrogen-containing analog, is prevalent in the synthesis of various alkaloids, such as Cephalotaxine. nih.gov These natural products exhibit significant biological activities, including potent antiproliferative effects against cancer cells. nih.gov This highlights the general importance of the spiro[4.4]nonane framework in constructing biologically relevant molecules.
Role as a Precursor in Asymmetric Synthesis for Chiral Compound Development
The development of enantiomerically pure spirocyclic compounds is a significant goal in organic synthesis. For the related 1-oxaspiro[4.4]nonan-6-one system, methods for optical resolution have been successfully applied. acs.org These strategies, which involve technologies like mandelate (B1228975) acetal (B89532) formation, allow for the separation of enantiomers, which can then be converted into enantiopure spirocyclic α,β-butenolides. acs.org
Furthermore, in the synthesis of analogous 2-azaspiro[4.4]nonan-1-ones, chiral auxiliaries have been used to guide the stereochemical outcome of reactions. Phosphine-catalyzed [3+2]-cycloadditions utilizing ylides derived from a chiral camphor (B46023) sultam derivative of 2-butynoic acid can produce spiro-heterocyclic products with controlled stereochemistry. While not directly involving this compound, these examples establish a precedent for using asymmetric strategies to access chiral spiro[4.4]nonane systems.
Potential as an Intermediate in Agrochemical Development
There is currently limited public information directly linking this compound to agrochemical development. However, the broader class of spirocyclic compounds has found applications in this industry. The unique conformational constraints and metabolic stability sometimes imparted by a spirocyclic core can be advantageous for the design of new active ingredients for crop protection.
Development as Pharmacological Probes for Receptor Studies
Derivatives of the spiro[4.4]nonane core have been investigated for their biological activity. For instance, 1-azaspiro[4.4]nonane derivatives have been studied as agonists of nicotinic acetylcholine (B1216132) receptors (mAChR) and for the inhibition of the hepatitis C virus. nih.gov The synthesis of 1-azaspiro[4.4]nonan-1-oxyls has been explored to create sterically shielded nitroxides that are resistant to reduction, making them potentially useful as stable radical probes in biological systems. nih.gov Although research has not specifically focused on this compound for these purposes, the proven biological relevance of the core spiro[4.4]nonane skeleton suggests that its derivatives could be valuable tools in pharmacology.
Advanced Spectroscopic and Computational Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of organic compounds like 3-Ethyl-2-oxaspiro[4.4]nonan-1-one. Both ¹H and ¹³C NMR spectra would provide crucial information about the connectivity and chemical environment of each atom.
In the ¹H NMR spectrum, the protons of the ethyl group would be expected to show a characteristic triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, with coupling between them. The protons on the cyclopentane (B165970) ring would likely appear as a complex series of multiplets in the aliphatic region of the spectrum. The proton attached to the carbon bearing the ethyl group (at the C3 position) would present a distinct chemical shift, influenced by the adjacent oxygen atom and the carbonyl group.
The ¹³C NMR spectrum would be expected to show distinct signals for each of the ten carbon atoms in the molecule. The carbonyl carbon of the lactone would have a characteristic downfield chemical shift, typically in the range of 170-180 ppm. The spiro carbon, being a quaternary center, would also have a unique chemical shift. The carbons of the ethyl group and the cyclopentane ring would appear in the upfield region of thespectrum.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed for the complete and unambiguous assignment of all proton and carbon signals. For instance, an HMBC experiment would show correlations between the protons of the ethyl group and the carbonyl carbon, confirming their proximity in the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) would be particularly valuable for determining the stereochemistry of the molecule, by identifying protons that are close in space.
While specific data for this compound is not available, the table below presents an example of ¹H and ¹³C NMR data assignments for a related spiro compound, 1',3'-bis(hydroxymethyl)-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione, illustrating the type of information that would be obtained. bas.bg
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| C2'=O | 155.34 | - |
| C5'=O | 171.10 | - |
| C4'/9 | 73.71 | - |
| CH₂ | 63.83, 61.89 | - |
Table 1. Example of ¹³C NMR assignments for a related spiro compound. bas.bg
Mass Spectrometry (MS) for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₀H₁₆O₂, by providing a highly accurate mass measurement of the molecular ion.
Electron ionization (EI) mass spectrometry would be expected to produce a series of fragment ions characteristic of the spiro-γ-lactone structure. The fragmentation of five-membered lactones often proceeds through the loss of neutral molecules such as carbon monoxide (CO) and water (H₂O). researchgate.net For this compound, characteristic fragmentation pathways could include the loss of the ethyl group, cleavage of the lactone ring, and rearrangements of the spirocyclic system.
The fragmentation pattern of related five-membered lactones has been studied, and it is observed that the primary fragment ions often result from the neutral losses of CO and/or H₂O. researchgate.net The relative abundance of these fragment ions can provide valuable clues about the structure of the parent molecule.
The table below shows the observed fragmentation patterns for a series of five-membered lactones, which can be used to predict the behavior of this compound under mass spectrometric analysis. researchgate.net
| Compound | [MH-CO]⁺ | [MH-H₂O]⁺ | Ratio |
| γ-Butyrolactone | - | Present | 0:1 |
| α-Angelicalactone | Present | Present | 6:1 |
| 3-Methyl-2(5H)-furanone | Present | Present | 9:1 |
Table 2. Ratio of the loss of CO to H₂O from related lactones. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the most prominent absorption band in the IR spectrum would be the stretching vibration of the carbonyl group (C=O) of the γ-lactone ring. This peak is typically strong and appears in the region of 1760-1800 cm⁻¹. The C-O stretching vibrations of the lactone would also be observable, usually in the range of 1000-1300 cm⁻¹. The C-H stretching vibrations of the ethyl and cyclopentyl groups would be seen in the 2850-3000 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Saturated lactones like this compound are not expected to show strong absorption in the UV-Vis region (200-800 nm) as they lack extensive chromophores. A weak n → π* transition of the carbonyl group might be observed at the lower end of the UV spectrum.
The IR spectrum of a related lactone, 1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid, γ-lactone, shows a characteristic absorption for the carbonyl group, providing a reference for what would be expected for this compound. nist.gov
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| C=O (Lactone) | 1760-1800 |
| C-O (Lactone) | 1000-1300 |
| C-H (Aliphatic) | 2850-3000 |
Table 3. Expected IR absorption bands for this compound.
X-ray Crystallography for Determination of Absolute Configuration and Conformation
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration and solid-state conformation. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles.
The analysis would reveal the conformation of the five-membered lactone and cyclopentane rings. The five-membered rings in spiro[4.4]nonane systems often adopt envelope or half-chair conformations. rsc.org The crystallographic data would also elucidate the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds or van der Waals forces, which can influence the physical properties of the compound.
For example, the X-ray analysis of (S)-(-)-spiro(4,4)nonane-1,6-dione revealed that the five-membered rings adopt a conformation intermediate between an envelope and a half-chair form. rsc.org Similarly, a study on 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione provided detailed crystallographic parameters, as shown in the table below, which are indicative of the type of data that would be obtained for this compound. researchgate.net
| Parameter | Value |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 11.8333(6) |
| b (Å) | 12.8151(6) |
| c (Å) | 17.1798(8) |
| α (°) | 77.317(4) |
| β (°) | 74.147(4) |
| γ (°) | 66.493(5) |
| Volume (ų) | 2280.0(2) |
Table 4. Example crystallographic data for a related spiro compound. researchgate.net
Computational Chemistry and Molecular Modeling for Conformational Analysis and Binding Prediction
Computational chemistry and molecular modeling are powerful tools for investigating the properties of molecules, including their electronic structure, conformational flexibility, and potential interactions with biological targets.
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be used to optimize the geometry of this compound and to calculate its electronic properties. These calculations can predict NMR chemical shifts, vibrational frequencies (for comparison with IR spectra), and electronic transition energies (for comparison with UV-Vis spectra). Furthermore, calculations of the molecular electrostatic potential would help to identify regions of the molecule that are electron-rich or electron-poor, providing insights into its reactivity and intermolecular interactions.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations would be employed to explore the conformational landscape of this compound in solution. These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's flexibility. MD simulations can reveal the preferred conformations of the spirocyclic system and the ethyl group, as well as the energy barriers between different conformations. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. Computational studies on related spirocyclization reactions have been used to understand reaction mechanisms and to tailor catalysts for improved enantioselectivity, highlighting the predictive power of these methods. acs.org
Biosynthesis and Natural Occurrence of Spirocyclic Lactones
Isolation from Diverse Natural Sources (e.g., Fungi, Plants, Microorganisms)
Spirocyclic lactones are a structurally diverse group of natural products that have been isolated from a multitude of terrestrial and marine organisms. nih.gov Their presence is widespread, and new compounds within this class are continually being discovered from sources such as fungi, plants, and various microorganisms like bacteria. nih.gov
Fungi: Fungi, particularly endophytic and soil-dwelling species, are prolific producers of spirocyclic lactones. For instance, the endophytic fungus Chaetomium indicum has been found to produce spiroindicumides A and B, which feature an unprecedented spirocyclic lactone scaffold. nih.gov Another example is chaetocuprum, an antibiotic spirocyclic lactone isolated from an endophyte growing on the roots of the wild plant Anemopsis californica. nih.gov The higher fungus Xylaria longiana produces longianone, one of the most structurally simple spirocyclic lactones. nih.govsemanticscholar.org Marine sediment-derived fungi have also proven to be a rich source, with the fungus Aspergillus sydowi yielding a series of highly oxygenated lactone lactams. semanticscholar.orgencyclopedia.pub Additionally, species from the genus Penicillium, such as Penicillium dangeardii, are known to produce complex spirocyclic lactones like the penicillactones. nih.gov
Plants: The plant kingdom is another significant source of spirocyclic lactones. (+)-Crassalactone D, a styryl-lactone with cytotoxic properties, was isolated from the leaves of the Polyalthia crassa plant. nih.gov The Hypericum chainens plant is known to produce hyperolactones A and C, which have displayed antiviral activity. nih.govencyclopedia.pub Sesquiterpene lactones with a spirocyclic moiety, such as levantenolide, have been isolated from tobacco and are noted for their anti-inflammatory potential. nih.govmdpi.com Furthermore, complex limonoids containing a [4.4.0] spirocyclic lactone moiety have been isolated from Trichilia connaroides. nih.govencyclopedia.pub
Microorganisms: Beyond fungi, other microorganisms, especially bacteria from the phylum Actinobacteria, are known to synthesize spirocyclic lactones. The abyssomicins, for example, were isolated from Actinobacteria and are known to inhibit p-aminobenzoate biosynthesis. nih.govmdpi.com The genus Streptomyces is also a notable producer. Lactonamycin Z, a complex polycyclic compound with a [4.5.0] spirocyclic lactone, was isolated from Streptomyces sanglieri and exhibits antibacterial and antitumor properties. nih.govmdpi.com
The following table summarizes some examples of spirocyclic lactones isolated from diverse natural sources.
| Compound Name | Source Organism | Organism Type |
| Longianone | Xylaria longiana | Fungus |
| Penicillactones A-C | Penicillium dangeardii | Fungus |
| Chaetocuprum | Endophytic fungus on Anemopsis californica | Fungus |
| Spiroindicumides A & B | Chaetomium indicum | Fungus |
| Hyperolactones A & C | Hypericum chainens | Plant |
| (+)-Crassalactone D | Polyalthia crassa | Plant |
| Levantenolide | Tobacco (Nicotiana tabacum) | Plant |
| Abyssomicins | Actinobacteria | Bacterium |
| Lactonamycin Z | Streptomyces sanglieri | Bacterium |
Proposed Biosynthetic Pathways for Spirocyclic Ring Systems
The biosynthesis of the spirocyclic lactone framework is a complex process that is not yet fully understood for all compounds. mdpi.com However, research into various natural products has led to several proposed pathways, often involving intricate enzymatic reactions to construct the characteristic spiro center.
A primary route to many lactones in microorganisms begins with fatty acid biosynthesis. mdpi.com The formation of the lactone ring often involves the hydroxylation of a fatty acid, followed by the shortening of the carbon chain via the β-oxidation pathway, and subsequent spontaneous or enzyme-catalyzed intramolecular cyclization (lactonization). mdpi.com
For more complex spirocyclic lactones, polyketide synthases (PKSs) are frequently involved. nih.gov Fungal polyketides, for instance, are assembled by large, multifunctional enzymes known as iterative Type I PKSs. In the biosynthesis of the resorcylic acid lactone hypothemycin by the fungus Hypomyces subiculosus, two distinct PKSs, Hpm8 and Hpm3, work in cooperation. nih.gov The first PKS (Hpm8) synthesizes a reduced hexaketide intermediate, which is then transferred to the second PKS (Hpm3) for further chain extension and cyclization to form the macrolide structure. nih.gov This principle of collaborating PKS modules is a proposed mechanism for building the complex precursors required for spirocyclization.
Another proposed mechanism for forming the spirocyclic core is through intramolecular Diels-Alder reactions. The biosynthesis of dimeric sesquiterpene lactones like ainsliadimer A is thought to proceed through a biomimetic hetero-Diels-Alder reaction, suggesting that enzyme-catalyzed cycloadditions could be a key step in forming certain spiro systems in nature. rsc.org
For some plant-derived spirocyclic lactones, biosynthetic pathways are proposed to originate from terpenoid precursors. For example, insights have been provided into the possible biosynthetic pathway for certain limonoids, which involves significant oxidative modification and rearrangement of a tetracyclic triterpene skeleton to form the spirocyclic lactone moiety. nih.govsemanticscholar.org Similarly, a plausible biosynthetic pathway has been suggested for tricyclic-iridal triterpenoids like belamcandanes, isolated from Belamcanda chinensis. nih.gov These pathways often involve a cascade of cyclization and rearrangement reactions catalyzed by specific enzymes.
Ecological and Biological Roles of Spirocyclic Lactones as Secondary Metabolites
Spirocyclic lactones, as secondary metabolites, are not essential for the primary growth or reproduction of the producing organism but play crucial roles in adaptation, defense, and interaction with the environment. researchgate.net Their diverse and potent biological activities underscore their ecological significance. researchgate.net
Chemical Defense: A primary role for many spirocyclic lactones is chemical defense against predators, competitors, and pathogens. Their antimicrobial properties are well-documented. For example, griseofulvin, a spirocyclic benzofuran from Penicillium griseofulvum, has been used clinically as an antifungal agent. nih.gov Lambertollols A and B, featuring a spirobutenolide moiety, also possess high antifungal activity. nih.gov Many compounds show antibacterial activity, such as lactonamycin Z and the abyssomicins, helping their host organisms compete in microbial communities. nih.govmdpi.com Some terpenoid lactones also serve as potent antifeedants, deterring insects and herbivores from consuming the producing plant. mdpi.commdpi.com
Allelochemical and Signaling Roles: Spirocyclic lactones can act as allelochemicals, influencing the growth and development of neighboring organisms. Some may inhibit the germination of plant seeds or the growth of competing fungi. They can also mediate complex ecological interactions, such as mycoparasitism, where one fungus preys on another. nih.gov
Cytotoxic and Anti-inflammatory Activity: Many spirocyclic lactones exhibit significant cytotoxicity, which can be a defense mechanism. This property is also of great interest in pharmacology for its potential antitumor applications. researchgate.netmdpi.com Pyrenolide D, from the fungus Pyrenophora teres, and (+)-Crassalactone D from the plant Polyalthia crassa, both display potent cytotoxicity. nih.gov Furthermore, some spirocyclic lactones have anti-inflammatory properties. Levantenolide, for instance, can suppress cytokine cascades, suggesting a role in modulating immune responses, potentially to the benefit of the producing organism in certain symbiotic or pathogenic interactions. nih.govmdpi.com
The diverse biological activities of these compounds highlight their evolutionary importance, providing a chemical arsenal that enables organisms to survive and thrive in competitive natural environments.
Q & A
Q. What are the common synthetic routes for 3-Ethyl-2-oxaspiro[4.4]nonan-1-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves cyclization or alkylation strategies. For example, spiro[4.4]nonan-1-one derivatives can be synthesized via alkylation of cyclic ketones with dihalides (e.g., 1,4-dibromobutane) using potassium bases like K-perfluorobutoxide, yielding ~55% under reflux conditions . Catalytic methods, such as palladium-catalyzed aminoalkynylation (as in ), may improve efficiency for ethyl-substituted analogs. Optimization includes:
- Catalyst screening : Pd(OAc)₂ or CuI for cross-coupling reactions .
- Temperature : 80–120°C for cyclization .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
| Method | Precursor | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|---|
| Alkylation | 1,4-dibromobutane | K-perfluorobutoxide | 55% | |
| Pd-catalyzed coupling | Propargyl derivatives | Pd(OAc)₂, DMF | 48%* |
*Estimated from analogous reactions.
Q. How can NMR and X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.3–2.6 ppm for CH₂) distinguish substitution patterns. Spiro junction carbons exhibit downfield shifts (~70–80 ppm) due to ring strain .
- X-ray crystallography : SHELX or ORTEP software confirms spiro connectivity. For example, resolved benzyl-substituted analogs, showing dihedral angles of 85–90° between rings.
Q. What analytical techniques are critical for purity assessment and functional group identification?
- Methodological Answer :
- HPLC-MS : Quantifies purity (>98%) and detects byproducts (e.g., open-chain intermediates).
- IR spectroscopy : Confirms carbonyl (C=O) stretching at ~1700 cm⁻¹ and ether (C-O-C) at ~1100 cm⁻¹ .
- Mass spectrometry : Base peaks (e.g., m/z 97 in spiro[4.4]nonan-1-one) indicate ring-contraction fragments .
Advanced Research Questions
Q. How do isotopic labeling (e.g., deuterium) and mass spectrometry elucidate fragmentation mechanisms?
- Methodological Answer : Deuteration at the 2-position (via NaOCH₃/D₂O exchange ) shifts fragmentation peaks. For example:
- Non-deuterated: m/z 97 (loss of C₃H₅, 41 amu).
- 2,2-dideutero: m/z 99 (loss of C₃H₃D₂) .
- Mechanistic insight : Neutral loss originates from the saturated ring, excluding carbonyl participation.
| Compound | Observed m/z | Neutral Loss | Mechanism | Reference |
|---|---|---|---|---|
| Non-deuterated | 97 | C₃H₅ (41 amu) | Ring contraction | |
| 2,2-dideutero | 99 | C₃H₃D₂ | Same mechanism |
Q. What strategies enable stereochemical control during asymmetric synthesis of ethyl-substituted spiroketones?
- Methodological Answer : Chiral catalysts (e.g., Rh₂(OAc)₄) induce enantioselectivity in cyclopropanol propargylation (as in ). Key parameters:
- Catalyst loading : 2–5 mol% for >90% ee .
- Temperature : –20°C to minimize racemization.
- Solvent : Toluene or CH₂Cl₂ enhances chiral induction.
Q. How does the ethyl substituent influence reactivity in nucleophilic addition compared to unsubstituted analogs?
- Methodological Answer : Ethyl groups increase steric hindrance, reducing nucleophilic attack rates. For example:
- Oxidation : Ethyl-substituted analogs require 24h with H₂O₂/H⁺ vs. 12h for unsubstituted .
- DFT calculations : B3LYP/6-31G* models predict 10–15% slower kinetics due to steric effects (A-value ~1.8 kcal/mol) .
Q. What computational methods predict the compound’s conformational stability and regioselectivity?
- Methodological Answer :
- Molecular mechanics (MMFF94) : Identifies low-energy conformers with equatorial ethyl orientation.
- DFT (Gaussian 16) : Calculates activation barriers for ring-opening reactions (e.g., ΔG‡ ~25 kcal/mol for acid-catalyzed hydrolysis).
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
